8-Bromo-5-fluoroquinoline-3,4-diamine
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Overview
Description
8-Bromo-5-fluoroquinoline-3,4-diamine is a chemical compound with the molecular formula C9H7BrFN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-fluoroquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of quinoline derivatives. For instance, 2-bromo-5-fluoroaniline can be used as a starting material, which undergoes cyclization and subsequent amination to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-fluoroquinoline-3,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation can produce quinoline N-oxides.
Scientific Research Applications
8-Bromo-5-fluoroquinoline-3,4-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of quinoline derivatives with biological targets.
Mechanism of Action
The mechanism of action of 8-Bromo-5-fluoroquinoline-3,4-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV, similar to other fluoroquinolones . This inhibition leads to the stabilization of DNA strand breaks, ultimately causing bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-5-fluoroquinoline: A closely related compound with similar chemical properties.
5-Bromo-8-fluoroquinoline: Another isomer with different substitution patterns on the quinoline ring.
3,4-Dichloro-8-fluoroquinoline: A compound with chlorine substituents instead of bromine.
Uniqueness
8-Bromo-5-fluoroquinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C9H7BrFN3 |
---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
8-bromo-5-fluoroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H7BrFN3/c10-4-1-2-5(11)7-8(13)6(12)3-14-9(4)7/h1-3H,12H2,(H2,13,14) |
InChI Key |
MZFMSUSORGGTHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=C(C=N2)N)N)Br |
Origin of Product |
United States |
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